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7-Bromoimidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B11888137
M. Wt: 213.03 g/mol
InChI Key: NVBNBWJPRJNDAA-UHFFFAOYSA-N
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Description

Significance of Bridged Nitrogen Heterocycles in Contemporary Chemical Synthesis and Materials Science

Nitrogen-containing heterocycles are fundamental building blocks in the development of a wide array of functional molecules. msesupplies.com Among these, bridged nitrogen heterocycles, also known as ring-junction nitrogen heterocycles, represent a privileged class of compounds in both synthetic and medicinal chemistry. researchgate.netrsc.org Their unique three-dimensional structures and electronic properties make them versatile scaffolds for creating novel pharmaceuticals, agrochemicals, and advanced materials. msesupplies.comnumberanalytics.com

In materials science, nitrogen heterocycles are being explored for applications such as organic light-emitting diodes (OLEDs) and as corrosion inhibitors. msesupplies.comnumberanalytics.com The presence of nitrogen atoms within the ring structure can influence the electronic properties of the molecule, facilitating its use in various industrial applications. numberanalytics.commdpi.com The development of efficient synthetic methods, such as transition-metal-catalyzed C-H bond activation, has further expanded the accessibility and diversity of these complex molecular architectures. researchgate.netrsc.org

Architectural Characteristics and Research Relevance of the Imidazo[1,5-a]pyridin-3(2H)-one System

The imidazo[1,5-a]pyridin-3(2H)-one variant introduces a carbonyl group into the imidazole (B134444) portion of the scaffold, which can significantly alter its electronic and steric properties. This modification provides a handle for further chemical transformations and can influence the molecule's biological activity and photophysical characteristics. google.comrsc.org Research into this system is driven by the potential to develop novel compounds with applications in areas such as drug discovery and materials science, including the creation of luminescent materials for imaging and sensors. rsc.orgrsc.org The synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives has been an active area of research for decades, with numerous methods developed to access this important heterocyclic system. nih.govrsc.org

Rationale for Investigating Halogenated Imidazo[1,5-a]pyridin-3(2H)-one Derivatives

The introduction of halogen atoms onto the imidazo[1,5-a]pyridine scaffold is a common strategy in medicinal and materials chemistry to modulate the properties of the parent compound. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogen atoms, particularly bromine and iodine, can serve as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecules. nih.govresearchgate.net

Specific Focus on the 7-Bromo Substitution Pattern

The specific placement of a bromine atom at the 7-position of the imidazo[1,5-a]pyridin-3(2H)-one core is of particular interest. This substitution pattern can have a profound impact on the molecule's electronic distribution and reactivity. The bromo-substituent can be strategically utilized in synthetic chemistry to build more elaborate structures. For instance, it can act as a key intermediate for the introduction of various functional groups through transition metal-catalyzed cross-coupling reactions, leading to the generation of diverse chemical libraries for biological screening or the development of novel materials with tailored properties. google.combldpharm.com

While specific research on 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one is limited in the public domain, the foundational knowledge of the imidazo[1,5-a]pyridine system and the strategic use of halogenation provide a strong rationale for its investigation. The data available for the related compound, 7-bromoimidazo[1,5-a]pyridine, offers insights into the potential properties and synthetic utility of its 3-oxo derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B11888137 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

7-bromo-2H-imidazo[1,5-a]pyridin-3-one

InChI

InChI=1S/C7H5BrN2O/c8-5-1-2-10-6(3-5)4-9-7(10)11/h1-4H,(H,9,11)

InChI Key

NVBNBWJPRJNDAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CNC2=O)C=C1Br

Origin of Product

United States

Strategic Synthetic Methodologies for 7 Bromoimidazo 1,5 a Pyridin 3 2h One and Its Precursors

Establishment of the Imidazo[1,5-a]pyridin-3(2H)-one Core Structure

The formation of the bicyclic imidazo[1,5-a]pyridin-3(2H)-one system is a critical step in the synthesis of the target compound. Various methods have been developed to construct this privileged scaffold, primarily relying on the cyclization of appropriately substituted pyridine (B92270) precursors.

Cyclocondensation of Substituted 2-Aminomethylpyridines with Carbonyl Equivalents

A prevalent and direct method for the synthesis of the imidazo[1,5-a]pyridin-3(2H)-one core involves the cyclocondensation of 2-(aminomethyl)pyridine derivatives with suitable one-carbon carbonyl equivalents. Reagents such as phosgene (B1210022) and ethyl chlorocarbonate have proven effective in this transformation. nih.gov This approach facilitates the formation of the fused imidazole (B134444) ring, incorporating the carbonyl group that defines the pyridinone moiety. The reaction typically proceeds through the formation of an intermediate carbamate or urea, which subsequently undergoes intramolecular cyclization. Numerous derivatives of imidazo[1,5-a]pyridin-3(2H)-one with electron-attracting substituents at the 1 or 2 positions have been successfully prepared using this methodology. nih.gov However, attempts to synthesize the unsubstituted parent compound, imidazo[1,5-a]pyridin-3(2H)-one, via this route have been reported as unsuccessful. nih.gov

Table 1: Examples of Carbonyl Equivalents in Imidazo[1,5-a]pyridin-3(2H)-one Synthesis

Carbonyl EquivalentStarting MaterialProductReference
PhosgeneSubstituted 2-AminomethylpyridinesSubstituted Imidazo[1,5-a]pyridin-3(2H)-ones nih.gov
Ethyl ChlorocarbonateSubstituted 2-AminomethylpyridinesSubstituted Imidazo[1,5-a]pyridin-3(2H)-ones nih.gov

Synthesis via Electrophilic Activation of Nitroalkanes with 2-(Aminomethyl)pyridines

An alternative and innovative approach to the broader class of imidazo[1,5-a]pyridines involves the cyclization of 2-(aminomethyl)pyridines with nitroalkanes that have been electrophilically activated. rsc.org This method, while not directly yielding the 3(2H)-one, provides a versatile entry to the core imidazo[1,5-a]pyridine (B1214698) scaffold, which could potentially be further functionalized. The reaction is typically carried out in a polyphosphoric acid (PPA) medium, where the nitroalkane is activated towards nucleophilic attack by the amine. rsc.org The proposed mechanism involves the initial formation of an amidinium species, followed by a 5-exo-trig cyclization. rsc.org This methodology has been shown to be sensitive to steric factors and generally affords moderate to good yields of the corresponding imidazo[1,5-a]pyridines. rsc.org

Table 2: Synthesis of Imidazo[1,5-a]pyridines using Activated Nitroalkanes

2-(Aminomethyl)pyridine DerivativeNitroalkaneReaction ConditionsProductYieldReference
2-(Aminomethyl)pyridineNitroethanePPA, Phosphorous Acid, 110-160 °C3-Methylimidazo[1,5-a]pyridineModerate-Good rsc.org
2-(Aminomethyl)quinolinesNitroalkanesPPA, Phosphorous AcidSubstituted Imidazo[1,5-a]quinolinesModerate-Good rsc.org

Introduction and Strategic Placement of the Bromine Moiety at C-7

The introduction of the bromine atom at the C-7 position of the imidazo[1,5-a]pyridin-3(2H)-one core is a crucial step that can be approached in two primary ways: by utilizing a pre-functionalized building block or by direct halogenation of the pre-formed heterocyclic system.

Utilization of Pre-functionalized Brominated Pyridine Building Blocks

A highly effective strategy for ensuring the correct regiochemistry of the bromine substituent is to start with a pyridine ring that is already brominated at the desired position. The key precursor for the synthesis of 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one via this route is 4-bromo-2-(aminomethyl)pyridine. The synthesis of this intermediate can be challenging. One potential route involves the conversion of 2-amino-4-bromopyridine (B18318). A multi-step synthesis of 2-amino-4-bromopyridine from 4-bromopyridine hydrochloride has been reported, involving esterification, amination, and a Hofmann degradation reaction. beilstein-journals.org The subsequent conversion of the 2-amino group to a 2-(aminomethyl) group would provide the necessary precursor for cyclization. Once 4-bromo-2-(aminomethyl)pyridine is obtained, it can be subjected to cyclocondensation with a carbonyl equivalent, as described in section 2.1.1, to yield this compound.

Direct Halogenation Approaches on Imidazo[1,5-a]pyridin-3(2H)-one Scaffolds

Direct halogenation of the pre-formed imidazo[1,5-a]pyridin-3(2H)-one core presents an alternative, though potentially less regioselective, approach. The electronic nature of the imidazo[1,5-a]pyridine system generally directs electrophilic substitution to the C-1 and C-3 positions of the imidazole ring. However, the presence of the carbonyl group at C-3 in the target molecule deactivates this position towards electrophilic attack. The pyridine ring is also generally less reactive towards electrophilic substitution than the imidazole ring. Therefore, achieving selective bromination at the C-7 position can be challenging and may require specific directing groups or reaction conditions. While direct bromination of imidazo[1,2-a]pyridines (a different isomer) at the C-3 position is well-documented, reports on the selective C-7 bromination of the imidazo[1,5-a]pyridin-3(2H)-one scaffold are scarce in the literature. Further investigation into electrophilic bromination using reagents such as N-bromosuccinimide (NBS) under various conditions would be necessary to establish a viable direct halogenation protocol.

Contemporary Synthetic Advancements for Imidazo[1,5-a]pyridine Compounds

Recent progress in synthetic organic chemistry has provided powerful tools for the construction of complex heterocyclic systems. These advancements, including microwave-assisted synthesis, one-pot and multicomponent reactions, and stereoselective methods, offer enhanced efficiency, atom economy, and access to novel chemical diversity within the imidazo[1,5-a]pyridine family.

Microwave-assisted organic synthesis has emerged as a crucial technology for accelerating drug discovery by dramatically reducing reaction times, often improving yields, and enhancing product purity. nih.govajrconline.orgsphinxsai.com This technique utilizes the ability of certain materials to transform electromagnetic radiation into heat, leading to rapid and uniform heating of the reaction mixture. sphinxsai.com

The application of microwave irradiation is particularly relevant for the synthesis of heterocyclic compounds like imidazo[1,5-a]pyridines. For instance, a one-pot cyclocondensation for synthesizing pyridylimidazo[1,5-a]pyridine derivatives has been demonstrated to proceed in high yields (over 80%) using a microwave-assisted protocol. mdpi.com Subsequent SN2-type reactions to produce the corresponding pyridinium salts have also been successfully carried out under microwave conditions, with reaction times as short as 50 minutes at 155 °C. mdpi.com

In the context of producing bromo-substituted derivatives, microwave assistance can be applied to various reaction types. Protocols for the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a structurally related scaffold, utilize microwave heating at 160 °C for 20 minutes. nih.gov Furthermore, the bromination of pyridinethiones and subsequent cyclizations to form related fused heterocycles have been effectively accelerated using microwave irradiation, increasing yields and shortening reaction times from hours to minutes. mdpi.com These established microwave-assisted protocols for scaffold formation and halogenation provide a strong basis for the development of efficient synthetic routes toward this compound.

Table 1: Examples of Microwave-Assisted Reactions in Heterocycle Synthesis
Reaction TypeSubstratesConditionsTimeYieldReference
Cycloaddition Benzaldehyde, 2-aminopyridine derivativesMicrowave->80% mdpi.com
Quaternization (SN2) Pyridylimidazo[1,5-a]pyridine, Iodoethane155 °C, Acetonitrile50 min41-48% mdpi.com
Cyclocondensation α-bromoacetophenones, 2-aminocytosine160 °C, Microwave20 min50% nih.gov
Thiazinone Synthesis 3-cyano-4-methyl-6-hydroxypyridine-2(1H)-thione, Chloroacetic acid140 °C, 500 W5 min- mdpi.com

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for synthesizing complex molecules from simple precursors in a single operation. beilstein-journals.org These methods avoid the need for isolating intermediates, thereby saving time, reagents, and solvents. Several MCRs have been developed for the assembly of the imidazo[1,5-a]pyridine scaffold.

A prominent example is the three-component reaction involving 2-pyridyl ketones, aldehydes, and an ammonium source. A lithium chloride-catalyzed, three-component condensation of dipyridyl ketone, an aldehyde, and ammonium acetate under microwave irradiation provides an efficient route to imidazo[1,5-a]pyridines. semanticscholar.org Another approach utilizes a novel Mg₃N₂-assisted one-pot annulation strategy via the cyclo-condensation of 2-pyridyl ketones with aldehydes, producing excellent yields. nih.gov Iodine-mediated oxidative annulation offers a transition-metal-free, one-pot method for synthesizing imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines. rsc.org

The Groebke-Blackburn-Bienaymé (GBB) reaction is a versatile isocyanide-based MCR that has been successfully employed for the synthesis of imidazo-fused heterocycles. beilstein-journals.orgmdpi.com This reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid, to construct the 3-aminoimidazo[1,2-a]pyridine core, a scaffold closely related to the target structure. mdpi.com Such MCR strategies allow for the rapid generation of a library of substituted imidazo[1,5-a]pyridines by varying the starting components, providing a modular approach to synthesizing precursors for this compound.

Table 2: Comparison of One-Pot/Multicomponent Reactions for Imidazopyridine Synthesis
Reaction Name/TypeKey ReactantsCatalyst/MediatorKey FeaturesReference
Iodine-Mediated Annulation 2-pyridyl ketones, alkylaminesI₂, NaOAcTransition-metal-free, sp³ C-H amination rsc.org
Mg₃N₂-Assisted Annulation 2-pyridyl ketones, aldehydesMg₃N₂Novel annulation strategy, excellent yields nih.gov
Three-Component Condensation Dipyridyl ketone, aldehyde, NH₄OAcLiCl, MicrowaveEfficient, good yields semanticscholar.org
Groebke-Blackburn-Bienaymé 2-aminopyridine, aldehyde, isocyanideLewis/Brønsted AcidHigh diversity, forms 3-aminoimidazo[1,2-a]pyridines beilstein-journals.orgmdpi.com
Iodine-Mediated C-N/C-S bond formation 2-aminomethylpyridines, benzaldehydes, sodium benzenesulfinatesIodineSimultaneous C-N and C-S bond construction mdpi.com

The development of stereoselective methods to access chiral imidazo[1,5-a]pyridine derivatives is of great interest due to the importance of chirality in bioactive molecules. Recent advancements have focused on catalyst- and auxiliary-controlled asymmetric syntheses.

One innovative approach utilizes the native stereochemistry of D-glucosamine as a chiral auxiliary and nitrogen source. researchgate.net This anomeric stereoauxiliary strategy enables the synthesis of a broad range of imidazo[1,5-a]pyridines, including previously inaccessible 1-alkyl derivatives, from pyridine ketones and aldehydes. researchgate.net

Another powerful strategy involves the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric GBB multicomponent reaction. nih.govnih.gov By employing a chiral phosphoric acid catalyst, various 6-aryl-2-aminopyridines, aldehydes, and isocyanides can be reacted to furnish imidazo[1,2-a]pyridine (B132010) atropoisomers with high yields and excellent enantioselectivities. nih.govnih.gov The success of this transformation highlights the potential for catalyst-controlled stereoselective synthesis of the broader imidazopyridine family.

Furthermore, chiral imidazo[1,5-a]pyridine-oxazolines have been synthesized and employed as N-heterocyclic carbene (NHC) ligands. acs.org The synthesis involves a key microwave-assisted condensation of a cyano-azolium salt with chiral 2-amino alcohols. These chiral bidentate ligands form stable complexes with rhodium(I) that are highly efficient catalysts for the enantioselective hydrosilylation of ketones, demonstrating the utility of chiral imidazo[1,5-a]pyridine backbones in asymmetric catalysis. acs.org

Table 3: Strategies for Stereoselective Synthesis of Imidazopyridine Derivatives
StrategyChiral SourceTarget ScaffoldKey FeaturesReference
Anomeric Stereoauxiliary D-glucosamineImidazo[1,5-a]pyridinesUses a renewable chiral auxiliary, broad substrate scope researchgate.net
Asymmetric MCR Chiral Phosphoric AcidAxially Chiral Imidazo[1,2-a]pyridinesAtroposelective, high enantioselectivity nih.govnih.gov
Chiral Ligand Synthesis Chiral 2-amino alcoholsImidazo[1,5-a]pyridine-oxazolinesModular synthesis of chiral NHC ligands acs.org

Reactivity Profiles and Advanced Derivatization Strategies of 7 Bromoimidazo 1,5 a Pyridin 3 2h One

Exploiting the C-7 Bromine for Diverse Functionalization

The bromine atom at the C-7 position of the imidazo[1,5-a]pyridine (B1214698) core is a key handle for introducing molecular diversity. Its reactivity is predominantly leveraged through palladium-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent at the C-7 position serves as an excellent electrophilic partner in these transformations. nih.gov

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C-C bonds, particularly for creating biaryl and heteroaryl structures. mdpi.comcore.ac.uk This reaction typically involves the coupling of an organoboron reagent, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. mdpi.comnih.gov

For scaffolds related to 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one, such as bromoimidazo[1,2-a]pyridines, the Suzuki-Miyaura reaction has been successfully employed to introduce a variety of aryl and heteroaryl groups. mdpi.com These reactions often utilize catalysts like Pd(PPh₃)₄ with a base such as Cs₂CO₃ in a solvent like DMF, sometimes under microwave irradiation to accelerate the reaction. mdpi.com The ability to use heteroaromatic units as coupling partners is a key feature of this reaction, making it highly valuable in medicinal chemistry for accessing complex, three-dimensional molecules. nih.gov The development of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has further expanded the scope of Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of sterically hindered biaryl and heterobiaryl compounds. nih.govrsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Imidazopyridine Scaffolds

CatalystLigandBaseSolventTemperatureApplication
Pd(PPh₃)₄PPh₃Cs₂CO₃DMF130 °C (Microwave)Arylation of bromoimidazo[1,2-a]pyridines mdpi.com
[Rh(cod)(OH)]₂BINAPCs₂CO₃THF60 °CAsymmetric coupling with vinylboronic acids nih.gov
Palladium(II)3-Aryl-1-phosphinoimidazo[1,5-a]pyridineVariousVariousVariousSynthesis of sterically-hindered biaryls nih.govrsc.org

This table presents generalized conditions based on related structures. Specific conditions for this compound may require optimization.

Beyond the Suzuki-Miyaura coupling, the C-7 bromine atom can participate in a range of other palladium-catalyzed C-C bond-forming reactions, including the Heck, Sonogashira, and Stille couplings.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.orgmdpi.com This reaction is a powerful tool for vinylation and is typically carried out with a palladium catalyst and a base. mdpi.comresearchgate.net For related bromo-substituted heterocycles, Heck reactions have been developed using various palladium systems, sometimes in aqueous media or under mechanochemical conditions (ball-milling) to improve efficiency and chemoselectivity. beilstein-journals.orgmdpi.comresearchgate.net

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of arylalkynes and has been applied to various bromo-pyridines and other heterocycles. wikipedia.orgscirp.orgresearchgate.net The reaction conditions are generally mild, allowing for the synthesis of complex molecules. wikipedia.org

The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. libretexts.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. The R¹ group attached to the tin is typically sp²-hybridized, such as a vinyl or aryl group. wikipedia.org While the toxicity of organotin reagents is a concern, the reaction's versatility makes it a valuable synthetic method. libretexts.org

Table 2: Overview of Other C-C Cross-Coupling Reactions Applicable to the C-7 Bromine

ReactionCoupling PartnerKey ReagentsProduct
Heck Reaction AlkenePd catalyst, Base7-Vinyl-imidazo[1,5-a]pyridin-3(2H)-one
Sonogashira Coupling Terminal AlkynePd catalyst, Cu(I) co-catalyst, Base7-Alkynyl-imidazo[1,5-a]pyridin-3(2H)-one
Stille Coupling Organotin compoundPd catalyst7-Aryl/Vinyl-imidazo[1,5-a]pyridin-3(2H)-one

Nucleophilic aromatic substitution (SₙAr) provides an alternative pathway for functionalizing the C-7 position. In an SₙAr reaction, a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgpressbooks.pubmasterorganicchemistry.com

Heteroaromatic rings like pyridine (B92270) are particularly activated towards SₙAr because the ring nitrogen can effectively delocalize the negative charge of the intermediate, especially when substitution occurs at the ortho or para positions. wikipedia.org In the case of this compound, the bromine at C-7 is ortho to the ring junction nitrogen (N-8) and para to the bridgehead nitrogen (N-4), which should enhance its reactivity towards nucleophilic attack. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, to generate a range of 7-substituted derivatives. For instance, SₙAr reactions on 5-bromo-1,2,3-triazines with phenols have been reported, demonstrating the feasibility of displacing a bromine atom on a nitrogen-containing heterocycle with an oxygen nucleophile. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Reactivity at the 3(2H)-one and Adjacent Positions

The lactam moiety within the imidazo[1,5-a]pyridin-3(2H)-one structure presents another site for chemical modification.

The nitrogen atom of the lactam is nucleophilic and can be subjected to reactions such as alkylation and acylation. These reactions would introduce substituents at the N-2 position, further diversifying the chemical space accessible from the parent scaffold. Alkylation can be achieved using various alkyl halides or other electrophiles in the presence of a suitable base to deprotonate the lactam nitrogen. Similarly, acylation with acyl chlorides or anhydrides would yield N-acyl derivatives.

While specific examples for the 7-bromo-3(2H)-one derivative are not detailed in the provided context, the alkylation of related imidazo[1,2-a]pyridine (B132010) systems at the C-3 position through aza-Friedel–Crafts reactions has been demonstrated, highlighting the general reactivity of the imidazopyridine core. nih.govresearchgate.net These reactions show that the imidazopyridine scaffold is amenable to functionalization, and by extension, the lactam nitrogen in the 3(2H)-one system should be a reactive site for standard N-alkylation and N-acylation protocols.

Influence of Electron-Attracting Substituents on Ring System Reactivity

The imidazo[1,5-a]pyridine ring system possesses a unique electronic structure derived from the fusion of an electron-rich imidazole (B134444) ring and an electron-deficient pyridine ring. The reactivity of this scaffold is significantly modulated by the presence and position of various substituents. Electron-attracting substituents, such as the bromo group at the C7-position of this compound, exert a profound influence on the electron density and, consequently, the chemical reactivity of the entire bicyclic system.

This enhanced π-acidity is a critical feature when the scaffold is transformed into derivative structures, such as N-Heterocyclic Carbene (NHC) ligands. The electron-withdrawing substituent at the C7-position makes the corresponding imidazo[1,5-a]pyridin-3-ylidene a stronger π-acceptor compared to its unsubstituted or electron-donating counterparts. researchgate.netnih.gov This property is crucial for stabilizing metal centers in catalytic applications and can significantly accelerate certain catalytic reactions. researchgate.netcitedrive.com For instance, in related pyridyl systems, electron-withdrawing groups have been shown to shift NMR resonances downfield and alter frontier molecular orbital energies, providing a quantitative measure of their electronic impact. nih.govnih.gov Therefore, the 7-bromo substituent not only modifies the sites of potential electrophilic or nucleophilic attack on the parent ring but also pre-programs the electronic properties of advanced derivatives like NHC ligands.

Transformation to Imidazo[1,5-a]pyridin-3-ylidene N-Heterocyclic Carbene (NHC) Ligands (from relevant precursors)

The imidazo[1,5-a]pyridin-3(2H)-one skeleton serves as a valuable synthon for accessing imidazo[1,5-a]pyridin-3-ylidene ligands, a class of NHCs known for their unique L-shaped geometry and strong π-accepting capabilities. rsc.orgresearchgate.netbham.ac.uk These carbenes are generated in situ from their corresponding imidazolium (B1220033) salt precursors.

Synthesis of Imidazo[1,5-a]pyridinium Salts as NHC Precursors

The synthesis of imidazo[1,5-a]pyridinium salts, the direct precursors to the NHC ligands, can be achieved through several modular and efficient methods that allow for the introduction of diverse substituents on both the pyridine and imidazole rings. Although a direct conversion from this compound is not explicitly detailed, established routes utilizing functionalized pyridine derivatives are common.

One prominent method is a one-pot, three-component coupling reaction involving a substituted 2-picolinaldehyde, a primary amine, and formaldehyde (B43269) (or a synthetic equivalent). organic-chemistry.org To obtain the 7-bromo derivative, a 4-bromo-2-picolinaldehyde would serve as the starting material. This aldehyde is condensed with a sterically demanding amine (e.g., 2,6-diisopropylaniline) to form an imine, which then undergoes cyclization upon reaction with an electrophilic one-carbon source to furnish the desired imidazolium salt in high yield. organic-chemistry.orgacs.org

Another versatile route involves the alkylation of a formamide (B127407) with a halomethyl pyridine, followed by a cyclization step promoted by an agent like phosphorus oxychloride (POCl₃). researchgate.net The modularity of these syntheses is a key advantage, enabling the tuning of the steric and electronic properties of the resulting NHC ligand.

Table 1: Representative Synthesis of an Imidazo[1,5-a]pyridinium Salt via Three-Component Coupling

StepReactantsConditionsProductYieldReference
1Substituted 2-picolinaldehyde, Primary AmineCondensationSchiff Base IntermediateHigh organic-chemistry.orgacs.org
2Schiff Base Intermediate, Chloromethyl Ethyl EtherRing Closure/CyclizationImidazo[1,5-a]pyridinium SaltGood acs.org

Applications in Homogeneous Catalysis

The unique electronic and steric properties of imidazo[1,5-a]pyridin-3-ylidene NHCs, particularly those bearing electron-withdrawing groups, make them highly effective ligands in a range of homogeneous catalytic transformations.

Asymmetric Allylic Alkylation

Chiral versions of imidazo[1,5-a]pyridin-3-ylidene ligands have been successfully employed in palladium-catalyzed asymmetric allylic alkylation (AAA). For this, chiral side chains are introduced during the synthesis of the imidazolium salt precursor. researchgate.net For example, palladium complexes bearing bidentate C/S-ligands, where a chiral thioether moiety is appended to the NHC, have been synthesized. These complexes serve as effective catalysts for the AAA of standard substrates, demonstrating a strong influence of the heterocyclic backbone on the asymmetric induction. Enantiomeric excesses (ee) of up to 91% have been achieved in these reactions, highlighting the potential of this ligand class in stereoselective synthesis. researchgate.net

Table 2: Performance of a Chiral Pd-Imidazo[1,5-a]pyridin-3-ylidene Complex in Asymmetric Allylic Alkylation

CatalystSubstrateNucleophileAdditiveEnantiomeric Excess (ee)Reference
[Pd(NHC-thioether)Cl₂]rac-(E)-1,3-diphenylallyl acetateDimethyl malonateBu₄NBrUp to 91% researchgate.net

Oxidative Esterification

Imidazo[1,5-a]pyridin-3-ylidenes have proven to be excellent organocatalysts for the oxidative esterification of aldehydes to esters. researchgate.netcitedrive.com In this transformation, the NHC reacts with an aldehyde to form a Breslow intermediate, which is then oxidized to an acyl imidazolium species. Subsequent reaction with an alcohol yields the desired ester and regenerates the NHC catalyst. Research has shown a remarkable electronic effect in this reaction: the presence of electron-withdrawing substituents on the imidazo[1,5-a]pyridine ring significantly accelerates the catalytic process. researchgate.netcitedrive.com This acceleration is attributed to the enhanced π-accepting character of the NHC, which facilitates the key oxidative step. Therefore, an NHC derived from a 7-bromo precursor is expected to exhibit superior catalytic activity compared to its non-halogenated analogs.

Table 3: Effect of Substituents on NHC-Catalyzed Oxidative Esterification of Cinnamaldehyde

NHC Substituent (on pyridine ring)Catalyst Loading (mol%)Time (h)Conversion (%)Key FindingReference
Electron-Donating524ModerateSlower reaction rate researchgate.net
Unsubstituted512HighBaseline activity researchgate.net
Electron-Withdrawing (e.g., -Br)5< 6QuantitativeAccelerated reaction rate researchgate.netcitedrive.com

Structure Activity Relationship Sar Elucidation for Imidazo 1,5 a Pyridin 3 2h One Derivatives

Systematic Investigation of Substituent Effects on Molecular Function and Reactivity

The molecular function and reactivity of the imidazo[1,5-a]pyridin-3(2H)-one core are highly sensitive to the nature and position of its substituents. The introduction of a bromine atom at the 7-position, creating 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one, significantly alters the electronic landscape of the molecule. Bromine, being an electronegative halogen, exerts a notable electron-withdrawing inductive effect (-I) and a weaker, resonance-donating effect (+M). This dual electronic influence is a key determinant of the compound's chemical behavior.

Research into related imidazo[1,5-a]pyridine (B1214698) derivatives has shown that substituents on the pyridine (B92270) ring are crucial for modulating biological activity. For instance, in a series of imidazo[1,5-a]pyridine derivatives developed as 5-hydroxytryptamine4 receptor (5-HT4R) partial agonists, the nature and placement of substituents were pivotal for potency and selectivity. nih.gov While this study did not focus on the 3(2H)-one series specifically, it underscores the principle that the pyridine ring is a key area for modification.

The synthesis of imidazo[1,5-a]pyridin-3(2H)-one derivatives has been achieved by starting with substituted 2-aminomethyl-pyridines, often yielding products with electron-attracting substituents at various positions. nih.gov The presence of the 7-bromo substituent would be expected to increase the acidity of the N-H proton at the 2-position and influence the nucleophilicity of the carbonyl oxygen at the 3-position.

Furthermore, studies on imidazo[1,5-a]pyridin-3-ylidenes, which share the same core but exist as N-heterocyclic carbenes, have demonstrated that substituents on the pyridine backbone have a profound impact on the electronic character of the carbene. rsc.org DFT calculations on these systems revealed that the electronic properties and π-accepting character of the ligand could be finely tuned by substituents. rsc.org This suggests that the 7-bromo group in this compound would similarly modulate the electron density distribution across the entire fused ring system, affecting its interaction with molecular targets.

Table 1: Influence of Substituent Position on Activity in Imidazo[1,2-a]pyridine (B132010) Derivatives This table illustrates general principles of substituent effects on a related scaffold, providing context for the potential impact of the 7-bromo group on the [1,5-a] isomer.

Scaffold PositionSubstituent TypeObserved Effect on ActivityReference
C-2 (Phenyl Ring)VariousNature of the group strongly influences antimicrobial activity. researchgate.net
C-7VariousSubstituents at this position influence antimicrobial activity. researchgate.net
C-3Thioether side chainModulates antiviral activity against human cytomegalovirus (HCMV). researchgate.net

Positional Isomerism and its Impact on Chemical Behavior

The arrangement of the fused imidazole (B134444) and pyridine rings is a fundamental determinant of the chemical properties of imidazopyridines. The imidazo[1,5-a]pyridine system, where the nitrogen bridgehead connects at position 4 of the imidazole ring, exhibits distinct characteristics compared to its other isomers, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine.

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, forming the basis of several marketed drugs. researchgate.netrjsocmed.com SAR studies on this isomer indicate that activity is often influenced by substituents at the C-2 and C-7 positions. researchgate.net In contrast, the imidazo[1,5-a]pyridine system has a different electronic distribution and steric profile. The placement of the bridgehead nitrogen alters the dipole moment and the accessibility of the lone pair electrons on the non-bridgehead nitrogen atom, which can affect hydrogen bonding capabilities and metal coordination.

Integration of Computational Approaches in SAR Determination

Computational chemistry provides powerful tools for elucidating the SAR of complex heterocyclic systems like imidazo[1,5-a]pyridin-3(2H)-one derivatives. Methods such as Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR (like Comparative Molecular Field Analysis - CoMFA), and molecular docking are instrumental in understanding how structural variations affect molecular properties. researchgate.net

For the related imidazo-pyridine derivatives, 3D-QSAR and molecular docking have been successfully used to explore and optimize compounds targeting specific receptors. researchgate.net These studies generate contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) are favorable or unfavorable for activity. Such an approach could be directly applied to a series of 7-substituted imidazo[1,5-a]pyridin-3(2H)-one derivatives to understand the precise role of the bromo-substituent.

Density Functional Theory (DFT) calculations are another crucial computational tool. DFT has been used to analyze the electronic structure, stability, and binding sites of imidazo[4,5-b]pyridine derivatives, highlighting how substituent effects modulate binding strength. researchgate.net For imidazo[1,5-a]pyridin-3-ylidenes, DFT calculations revealed the presence of a unique hybrid accepting orbital, which explains their strong π-accepting character. rsc.org A similar computational investigation of this compound would provide quantitative insights into its frontier molecular orbitals (HOMO/LUMO), electrostatic potential surface, and reactivity indices, thereby explaining the impact of the 7-bromo substituent on a fundamental electronic level.

Table 2: Application of Computational Methods in the Study of Imidazopyridine Derivatives

Computational MethodScaffold StudiedKey Finding/ApplicationReference
3D-QSAR (CoMFA)Imidazo-pyridine derivativesGenerated models to predict activity and guide structural optimization for dual receptor targeting. researchgate.net
DFTImidazo[1,5-a]pyridin-3-ylidenesRevealed a hybrid accepting orbital that increases π-accepting character. rsc.org
DFTImidazo[4,5-b]pyridine derivativesElucidated electronic structures and thermodynamic stabilities, identifying the primary binding site. researchgate.net
QSAR / Machine Learning1,2,4-Triazolo[1,5-a]pyrimidine analogsDeveloped predictive models for biological activity based on key molecular descriptors. mdpi.com

Computational and Theoretical Studies on 7 Bromoimidazo 1,5 a Pyridin 3 2h One and Analogous Frameworks

Advanced Quantum Mechanical (QM) Methodologies

Quantum mechanical calculations provide a foundational understanding of the electronic nature of molecules. For the 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one framework, these methods can predict its geometry, stability, and how it is likely to react, as well as its spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study nitrogen-containing heterocyclic compounds, offering a balance between accuracy and computational cost. researchgate.net For derivatives of imidazo[1,2-a]pyridine (B132010), which are structural isomers of the imidazo[1,5-a]pyridine (B1214698) core, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been effectively used to analyze their reactivity and stability. scirp.org Such studies are crucial for understanding the intrinsic properties of these molecules, which can be extended to the this compound system.

The stability of a molecule is a critical parameter, and DFT calculations can provide valuable insights. For instance, in a study of imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the compound with the largest energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) was identified as the most stable and least reactive. scirp.orgresearchgate.net This principle can be applied to predict the stability of this compound. The presence of the electron-withdrawing bromine atom and the carbonyl group is expected to influence the electronic distribution and, consequently, the stability of the molecule.

DFT is also employed to explore the reactivity of molecules by identifying potential sites for nucleophilic and electrophilic attack through the analysis of the molecular electrostatic potential (MEP). scirp.org For analogous imidazo[1,2-a]pyridine derivatives, MEP analysis has revealed that nitrogen atoms within the heterocyclic core are often the most nucleophilic sites. scirp.org In the case of this compound, the nitrogen atoms and the oxygen of the carbonyl group would be expected to be key sites for electrophilic attack.

Table 1: Selected Electronic Structure Parameters for Analogous Imidazo[4,5-b]pyridine Derivatives Calculated using DFT. uctm.edu
CompoundParameterValue
3-allyl-6-bromo-2-(2-nitrophenyl)-3H-imidazo[4,5-b]pyridineEHOMO (eV)-6.45
ELUMO (eV)-2.31
Energy Gap (eV)4.14
6-bromo-2-(2-nitrophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridineEHOMO (eV)-6.53
ELUMO (eV)-2.34
Energy Gap (eV)4.19

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can provide a basis for the assignment of experimental signals.

For related heterocyclic systems, DFT calculations have been shown to accurately predict IR spectra. nih.gov For instance, the vibrational frequencies of imidazo[1,2-a]pyrazinediones have been calculated using the B3LYP/6-31G(d) level of theory, with a scaling factor applied to the calculated wavenumbers to improve agreement with experimental data. nih.gov Similar approaches could be used to predict the IR spectrum of this compound, helping to identify characteristic vibrational modes such as the C=O stretch of the ketone and vibrations associated with the aromatic rings.

The prediction of ¹H and ¹³C NMR chemical shifts is another valuable application of DFT. For various pyridine (B92270) derivatives, DFT calculations have successfully reproduced experimental NMR data. nih.gov These calculations are instrumental in assigning specific protons and carbons in the molecule, which can be complex for substituted heterocyclic systems.

Time-dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. rsc.org By calculating the electronic transition energies and oscillator strengths, one can simulate the absorption spectrum. youtube.com Studies on imidazo[1,5-a]pyridine derivatives have shown that TD-DFT calculations can elucidate the nature of the electronic transitions, often identifying them as π → π* or intramolecular charge transfer (ICT) transitions. uninsubria.it For this compound, TD-DFT would be expected to predict the absorption maxima and provide insight into the electronic transitions responsible for its UV-Vis absorption.

Table 2: Calculated Spectroscopic Data for Analogous Heterocyclic Compounds.
Compound FamilySpectroscopic PropertyComputational MethodKey FindingsReference
Imidazo[1,2-a]pyrazinedionesIR SpectraB3LYP/6-31G(d)Vibrational frequencies predicted with a scaling factor of 0.959. nih.gov
Pyridine derivatives¹H and ¹³C NMRDFT/B3LYP/6-31G(d,p)Good correlation with experimental chemical shifts. nih.gov
Imidazo[1,5-a]pyridine derivativesUV-Vis SpectraTD-DFTIdentification of π → π* and ICT transitions. uninsubria.it

Analysis of Frontier Molecular Orbitals (FMOs) and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.org The energies and spatial distributions of these orbitals are critical in determining the outcome of chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich imidazo[1,5-a]pyridine ring system, while the LUMO may have significant contributions from the electron-withdrawing bromo and carbonyl substituents. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. scirp.org

Global chemical reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of a change in electron distribution.

Electronegativity (χ): The power of an atom to attract electrons to itself. It is calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as χ² / (2η).

These descriptors have been successfully used to rationalize the reactivity of various heterocyclic compounds. researchgate.net For instance, in a series of imidazo[1,2-a]pyridine derivatives, these descriptors provided a comprehensive overview of their molecular properties and reactivity trends. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Reactivity Descriptors for an Analogous Imidazo[1,2-a]pyridine Derivative. researchgate.net
ParameterValue
EHOMO (eV)-6.23
ELUMO (eV)-1.85
Energy Gap (ΔE) (eV)4.38
Chemical Hardness (η)2.19
Chemical Softness (S)0.46
Electronegativity (χ)4.04
Electrophilicity Index (ω)3.72

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical methods provide detailed electronic information about a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with their environment over time. rsc.org For a molecule like this compound, MD simulations can provide insights into its conformational flexibility, solvation, and potential for intermolecular interactions such as hydrogen bonding and π-π stacking.

For example, MD simulations have been used to study the aggregation of thiourea (B124793) derivatives, revealing the importance of π-π stacking interactions in their self-assembly. acs.org In the context of this compound, MD simulations could be used to investigate its aggregation behavior in different solvents or its binding to a biological target. The simulations could reveal key intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen and nitrogen atoms, and π-π stacking between the aromatic rings.

Exploration of Excited States and Photophysical Phenomena via Time-Dependent DFT (TD-DFT)

The interaction of molecules with light is fundamental to many applications, including photochemistry, materials science, and biological imaging. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for studying the excited states of molecules and their photophysical properties. uninsubria.itunito.it

TD-DFT calculations can predict the energies of electronic excited states, which correspond to the absorption of light. This allows for the simulation of UV-Vis absorption spectra, as mentioned earlier. Furthermore, TD-DFT can provide information about the nature of these excited states, such as whether they involve localized excitations or charge transfer between different parts of the molecule. For imidazo[1,5-a]pyridine derivatives, TD-DFT has been used to identify intramolecular charge transfer (ICT) states, which are often responsible for their interesting photophysical properties. rsc.org

In addition to absorption, TD-DFT can also be used to study the relaxation of excited states, including fluorescence and phosphorescence. By optimizing the geometry of the first excited singlet state (S₁), it is possible to calculate the emission energy, which corresponds to the fluorescence spectrum. The difference between the absorption and emission maxima is known as the Stokes shift, a key parameter in fluorescent probes. For various imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine fluorophores, TD-DFT calculations have successfully predicted their emission wavelengths and provided insights into their emissive character. rsc.orgnih.gov For this compound, TD-DFT could be used to predict its potential as a fluorescent molecule and to understand the influence of the bromo and carbonyl substituents on its photophysical properties.

Table 4: Calculated Photophysical Properties for Analogous Imidazo[1,5-a]pyridine Derivatives using TD-DFT. unito.it
CompoundCalculated Absorption λmax (nm)Calculated Emission λmax (nm)Nature of Transition
1-phenyl-3-(p-tolyl)imidazo[1,5-a]pyridine365480π → π* / ICT
1-(4-methoxyphenyl)-3-phenylimidazo[1,5-a]pyridine370495π → π* / ICT

Advanced Research Applications and Future Directions for Imidazo 1,5 a Pyridin 3 2h One Systems

Applications in Homogeneous and Heterogeneous Catalysis

While direct catalytic applications of 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one are not extensively documented, the broader imidazo[1,5-a]pyridine (B1214698) framework is a cornerstone for creating sophisticated catalyst systems.

In homogeneous catalysis , derivatives known as imidazo[1,5-a]pyridin-3-ylidenes have been developed as a versatile class of N-heterocyclic carbene (NHC) ligands. nih.govrsc.org These L-shaped NHC ligands form well-defined, air- and moisture-stable palladium complexes, such as [(NHC)Pd(cinnamyl)Cl], which serve as highly effective precatalysts for cross-coupling reactions. nih.govrsc.org These catalyst systems demonstrate fast activation to the catalytically active monoligated Pd(0) species and have shown exceptional reactivity in challenging C–NO₂ activation for the cross-coupling of nitroarenes. nih.govrsc.org The electronic character of these imidazo[1,5-a]pyridin-3-ylidene ligands is distinct from conventional NHCs; they exhibit strong π-accepting properties, which can be tuned by substituents on the heterocyclic backbone. rsc.org This π-accepting nature was confirmed through studies of their rhodium complexes and selenium adducts, opening avenues for their use in reactions like the polymerization of phenylacetylene. rsc.org

In the realm of heterogeneous catalysis , a crystalline porous copper-based metal-organic framework, Cu-MOF-74, has been successfully employed as a recyclable catalyst for the synthesis of 1,3-diarylated imidazo[1,5-a]pyridines. rsc.org This process involves the condensation-cyclization reaction between a 2-benzoyl pyridine (B92270) and various benzylamines through an oxidative amination of the C(sp³)–H bond, using air as the oxidant. rsc.org The Cu-MOF-74 catalyst demonstrated superior activity compared to several other MOFs and could be recovered and reused multiple times without significant loss of efficacy, highlighting a green and efficient pathway for constructing the imidazo[1,5-a]pyridine core. rsc.org

Development of Advanced Materials with Tunable Optical Properties

The imidazo[1,5-a]pyridine core is a privileged scaffold for the design of advanced materials, particularly those with tailored photophysical properties. researchgate.netnih.gov Its rigid, aromatic structure serves as an excellent chromophore that can be systematically modified to control emission wavelengths, quantum yields, and other optical behaviors. researchgate.nettum.de

Imidazo[1,5-a]pyridine derivatives are a promising family of fluorophores, often characterized by high photoluminescence quantum yields, significant Stokes shifts (up to 150 nm), and good photostability. researchgate.nettum.de These properties make them highly suitable for applications in bioimaging and chemical sensing. researchgate.net

Researchers have synthesized a variety of these fluorophores, often through straightforward, one-pot cyclocondensation reactions. nih.govtum.de The photophysical properties can be finely tuned by altering the substituents on the heterocyclic ring. researchgate.net For instance, certain 1,3-disubstituted imidazo[1,5-a]pyridines exhibit pronounced solvatochromism, where their emission color changes with solvent polarity, making them effective probes for studying local environments like cell membranes. nih.gov Studies using liposomes as artificial membrane models have shown that these probes successfully intercalate into the lipid bilayer, allowing for the investigation of membrane dynamics and fluidity. nih.gov

Furthermore, donor-π-acceptor (D–π–A) type fluorophores based on this scaffold have been developed as fluorescent pH sensors. rsc.org These molecules can exhibit distinct emission colors in acidic versus basic environments, enabling the detection of volatile organic compounds with high acidity. rsc.org

Table 1: Photophysical Properties of Selected Imidazo[1,5-a]pyridine-Based Fluorophores
CompoundApplicationKey Optical PropertiesReference
Imidazo[1,5-a]pyridine-benzilimidazole Conjugates (BPy-FL)Fluorescent pH Sensor, AnticounterfeitingLarge Stokes shift (~7000 cm⁻¹), Positive Solvatochromism, Intense solid-state emission rsc.org
1,3-disubstituted imidazo[1,5-a]pyridinesCell Membrane ProbesHigh suitability as membrane probes due to solvatochromic behavior, Successful intercalation in lipid bilayers nih.gov
Pyridylimidazo[1,5-a]pyridinium SaltsBlue Emitters for Thin FilmsLarge Stokes shift (up to 150 nm), Quaternization prevents aggregation in polymeric films tum.de

The intense emission and high thermal and electrochemical stability of imidazo[1,5-a]pyridine derivatives make them excellent candidates for use in optoelectronic devices, particularly organic light-emitting diodes (OLEDs). researchgate.nettandfonline.com Their tunable emission allows for the creation of emitters across the visible spectrum.

A notable example is an imidazo[1,5-a]pyridine-anthracene based fluorophore designed for solution-processed OLEDs. tandfonline.com This molecule exhibits efficient intramolecular charge transfer (ICT), leading to a strong greenish-yellow emission. When utilized as an emitter in a multilayer OLED, the device demonstrated impressive performance metrics. tandfonline.com The versatility of these materials is further underscored by their successful use in fabricating warm white LEDs with excellent color rendering. tandfonline.com A significant challenge in creating OLEDs from small molecules is the loss of luminescence in the solid state due to aggregation-caused quenching. tum.de Research into imidazo[1,5-a]pyridinium salts has shown that the introduction of a positive charge can effectively prevent this aggregation in thin films, maintaining high photoluminescence quantum yields. tum.de

Table 2: Performance of an OLED Device Using an Imidazo[1,5-a]pyridine-Anthracene Emitter
Performance MetricValueReference
Luminous Efficiency4.4 cd A⁻¹ tandfonline.com
Power Efficiency2.2 lm W⁻¹ tandfonline.com
External Quantum Efficiency (EQE)3.2% tandfonline.com
Turn-on Voltage7 V tandfonline.com
CIE Coordinates(0.34, 0.45) tandfonline.com

Role as Key Intermediates in the Synthesis of Complex Organic Molecules

The imidazo[1,5-a]pyridine scaffold is a crucial building block in synthetic organic chemistry, serving as a key intermediate for constructing a wide array of more complex molecules, including many pharmaceuticals and agrochemicals. rsc.org A large number of synthetic methods, such as cyclocondensation, oxidative cyclization, and transannulation reactions, have been developed to access this heterocyclic system from readily available starting materials. rsc.orgorganic-chemistry.org

The reactivity of the scaffold allows for further elaboration. For example, imidazo[1,5-a]pyridine reacts with two equivalents of ninhydrin (B49086) to form a complex 1,3-bis-adduct, demonstrating the nucleophilic character of the C-1 and C-3 positions. researchgate.net This inherent reactivity is exploited to create molecules with significant biological activity. Imidazo[1,5-a]pyridine-benzimidazole hybrids have been synthesized and shown to act as potent inhibitors of tubulin polymerization and the PI3K/Akt signaling pathway, with significant cytotoxic activity against human tumor cell lines. rsc.org Similarly, the scaffold has been used to prepare inhibitors of cysteine proteases. rsc.org The development of these complex molecules relies on the imidazo[1,5-a]pyridine core as a foundational element that can be readily prepared and subsequently functionalized. rsc.orgrsc.org

Emerging Research Areas and Unexplored Reactivity

Research into imidazo[1,5-a]pyridine systems continues to push into new territories, uncovering novel reactivity and applications. A particularly exciting emerging area is the synthesis of N-heterocyclic olefins (NHOs) based on the imidazo[1,5-a]pyridine framework. nih.gov These polarized olefins act as a new class of carbon-based donor ligands. nih.gov

A fascinating and unprecedented reactivity was discovered when alkenyl or alkynyl groups are placed at the C5-position of the NHO precursor. nih.gov This substitution pattern leads to a spontaneous 6-endo cyclization, yielding a library of novel, highly electron-rich, π-delocalized heterocycles known as imidazo[2,1,5-de]quinolizines. nih.gov These unique molecules possess a 12π-electron/10-atom conjugated ring system that exhibits partial antiaromatic character. nih.gov Remarkably, these heterocycles undergo one-electron oxidation at low potentials to generate stable, monomeric radical cations that are fluorescent. nih.gov This discovery expands the scope of fluorescent organic radicals, opening a new frontier for the development of open-shell organic materials with applications in electronics and spintronics. nih.gov

Q & A

Q. What are the optimized synthetic routes for 7-Bromoimidazo[1,5-a]pyridin-3(2H)-one, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, such as cyclization of halogenated intermediates or bromination of imidazo[1,5-a]pyridine precursors. Key parameters include:

  • Catalyst selection : Use of bases (e.g., triethylamine) or guanidine catalysts for cyclization ().
  • Temperature : Reactions often require controlled heating (e.g., 140°C for acyl chloride coupling) to drive cyclization ().
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility, while chromatographic purification (e.g., flash chromatography with cHex:AcOEt) improves purity ().

Q. Example Synthesis Table

PrecursorConditionsYieldPurity (Analytical Method)Reference
1-Benzoyl-2-benzyl derivative140°C, CO₂ atmosphere, TBD catalyst54–85%>95% (LC-MS, NMR)
Brominated intermediatesK₂CO₃, DMF, 80°C35–72%95–99% (HPLC)

Q. How are common impurities identified and mitigated during synthesis?

Methodological Answer: Impurities arise from incomplete bromination, side reactions (e.g., over-alkylation), or residual solvents. Analytical strategies include:

  • LC-MS : Detects unreacted intermediates (e.g., m/z 455.2 for brominated adducts) ().
  • ¹H/¹³C NMR : Identifies regiochemical byproducts (e.g., distinguishing C-7 vs. C-5 bromination via δ 8.16–8.10 ppm aromatic shifts) ().
  • Column chromatography : Removes halogenated byproducts using gradient elution (cHex:AcOEt = 3:1) ().

Advanced Research Questions

Q. How can regioselective bromination at the C-7 position be achieved, and what structural factors influence selectivity?

Methodological Answer: Regioselectivity is governed by electronic and steric effects:

  • Electronic directing groups : Electron-withdrawing groups (e.g., trifluoromethyl at C-3/C-6) deactivate adjacent positions, favoring C-7 bromination ().
  • Steric hindrance : Bulky substituents (e.g., benzyl at N-2) block bromination at C-5 ().
  • Reagent choice : NBS (N-bromosuccinimide) in DMF under inert atmosphere minimizes di-bromination ().

Case Study :
In 1-Benzoyl-2-benzyl derivatives, bromination at C-7 is confirmed via ¹H NMR (δ 7.94 ppm, d, J = 7.1 Hz) and X-ray crystallography ().

Q. How should researchers resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Resolution strategies:

  • Multi-technique validation : Cross-validate NMR (¹³C δ 170–180 ppm for carbonyls) with HRMS (e.g., [M+H]+ = 419.0) and X-ray diffraction ().
  • DFT calculations : Compare experimental ¹⁹F NMR shifts (e.g., δ -141.56 ppm) with computed values to confirm substituent effects ().

Example :
In 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis-adducts, X-ray confirmed a planar structure conflicting with NMR-deduced tautomers, resolved via temperature-dependent NMR ().

Q. What methodologies enable functionalization of this compound for target-oriented synthesis?

Methodological Answer: The bromine atom serves as a handle for cross-coupling (e.g., Suzuki, Buchwald-Hartwig). Key steps:

  • Protection of the lactam : Use TBDMS groups to prevent nucleophilic attack during coupling ().
  • Catalytic systems : Pd(PPh₃)₄ for Suzuki-Miyaura coupling with aryl boronic acids (yields >70%) ().
  • Post-functionalization : Reductive amination or nucleophilic substitution at C-3 (e.g., substitution with morpholine) ().

Q. How can computational modeling predict reactivity and stability of derivatives?

Methodological Answer:

  • DFT/MO calculations : Optimize transition states for bromination or coupling reactions (e.g., activation energy <25 kcal/mol favors regioselectivity) ().
  • Docking studies : Screen derivatives for kinase inhibition (e.g., CDK2 binding affinity via AutoDock Vina) ().
  • Solubility prediction : Use COSMO-RS to optimize solvent systems (e.g., DMSO/water mixtures) ().

Q. Data Contradiction Analysis Table

ObservationPossible CauseResolution StrategyReference
LC-MS [M+H]+ ≠ theoreticalAdduct formationESI-/APCI-MS comparison
NMR δ shifts vs. DFTSolvent polarity effectsCompute solvent-corrected shifts
X-ray vs. NMR tautomerismDynamic equilibrium in solutionVariable-temperature NMR

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.